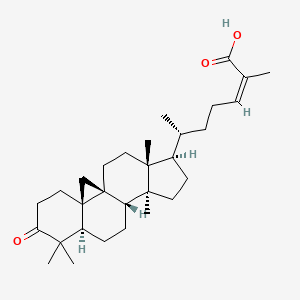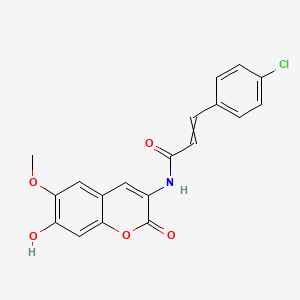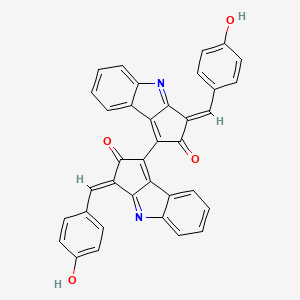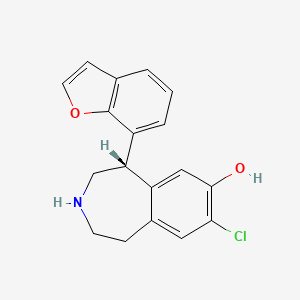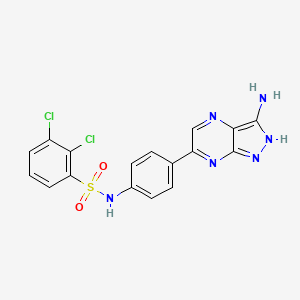
Inhibidor de SGK1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine threonine protein kinase of the AGC family. It regulates different enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis . SGK1 inhibitors are considered valuable for the treatment of various metabolic diseases .
Synthesis Analysis
Virtual screening methods, including pharmacophore models, Bayesian classifiers, and molecular docking, have been used to discover novel inhibitors of SGK1 from a database with 29,158 compounds . The screened compounds were subjected to ADME/T, PAINS, and drug-likeness analysis .Molecular Structure Analysis
The molecular dynamics simulation demonstrated that the identified hit15 could bind to the active site of SGK1 and form stable interactions with key residues, such as Tyr178, ILE179, and VAL112 . The binding free energy of the SGK1-hit15 was -48.90 kJ mol -1 .Chemical Reactions Analysis
While specific chemical reactions involving SGK1 inhibitors are not detailed in the search results, it’s known that SGK1 inhibitors prevent the phosphorylation of GSK3β in U2OS cells .Physical And Chemical Properties Analysis
The molecular weight of a specific SGK1 inhibitor is reported to be 435.3 g/mol . It has a molecular formula of C17H12Cl2N6O2S .Aplicaciones Científicas De Investigación
Tratamiento de enfermedades metabólicas
La inhibición de SGK1 se considera un enfoque valioso para el tratamiento de diversas enfermedades metabólicas {svg_1}. Esto se debe a que SGK1, como una proteína cinasa serina treonina de la familia AGC, regula diferentes enzimas, factores de transcripción, canales iónicos, transportadores y proliferación y apoptosis celular {svg_2}.
Investigación del cáncer
La expresión aberrante de SGK1 tiene profundas consecuencias celulares y está estrechamente correlacionada con el cáncer humano {svg_3}. SGK1 se considera un factor canónico que afecta la expresión y la transducción de señales de múltiples genes involucrados en la génesis y el desarrollo de muchos cánceres humanos {svg_4}.
Biomarcador de diagnóstico y pronóstico
Se ha encontrado expresión anormal de SGK1 en el tejido y podría convertirse en un indicador útil de la progresión del cáncer {svg_5}. Además, SGK1 actúa como un factor pronóstico para la supervivencia de los pacientes con cáncer {svg_6}.
Tumorogénesis
SGK1 juega un papel esencial y funciones en la tumorogénesis, la proliferación de células cancerosas, la apoptosis, la invasión, la metástasis, la autofagia, el metabolismo y la resistencia a la terapia, y en el microambiente tumoral {svg_7}.
Descubrimiento de fármacos
Se combinaron métodos de cribado virtual, incluidos modelos farmacoforos, clasificadores bayesianos y acoplamiento molecular, para descubrir nuevos inhibidores de SGK1 de la base de datos con 29.158 compuestos {svg_8}. Esto podría conducir al desarrollo de nuevos inhibidores de SGK1 para el tratamiento de diversas enfermedades {svg_9}.
Simulación de dinámica molecular
La simulación de dinámica molecular demostró que ciertos compuestos podrían unirse al sitio activo de SGK1 y formar interacciones estables con residuos clave {svg_10}. Esto proporciona información sobre el mecanismo de interacción de estos compuestos y SGK1 en condiciones fisiológicas simuladas {svg_11}.
Mecanismo De Acción
Target of Action
Serum and glucocorticoid-induced protein kinase 1 (SGK1) is a member of the AGC subfamily of protein kinases . It shares structural and functional similarities with the AKT family of kinases and displays serine/threonine kinase activity . SGK1 regulates various cellular enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis . The primary targets of SGK1 inhibitors include N-Myc downstream-regulated gene 1 (NDRG1), forkhead transcription factor 3a (FOXO3a), neuronal precursor cell expressed developmentally downregulated 4-2 (NEDD4-2), tuberous sclerosis complex 2 (TSC2), Unc-51 like autophagy activating kinase 1 (ULK1), and β-catenin .
Mode of Action
SGK1 inhibitors work by specifically targeting and inhibiting the activity of the SGK1 enzyme . The active form of SGK1 can phosphorylate a wide array of substrates involved in critical cellular processes such as ion channel regulation, transcriptional control, and cell survival signaling pathways . By inhibiting SGK1, these compounds can effectively disrupt these downstream signaling pathways .
Biochemical Pathways
SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It affects the expression and signal transduction of multiple genes involved in the genesis and development of many human cancers . SGK1 inhibitors can interfere with the regulation of ion channels and transporters, which are critical for maintaining cell volume and homeostasis .
Pharmacokinetics
The pharmacokinetics of SGK1 inhibitors are still under investigation. Virtual screening methods, including pharmacophore models, bayesian classifiers, and molecular docking, have been combined to discover novel inhibitors of sgk1 . The screened compounds were subjected to ADME/T, PAINS and drug-likeness analysis .
Result of Action
The inhibition of SGK1 has profound cellular consequences and is closely correlated with human cancer . SGK1 inhibitors induce cell death, block proliferation, and perturb cell cycle progression by modulating SGK1-related substrates . They can restore the apoptotic pathways, enabling the elimination of cancer cells .
Action Environment
The activation of SGK1 is triggered by signaling induced after cell stimulation with growth factors such as insulin, IGF1, or HGF . Environmental factors such as serum and glucocorticoids can also stimulate the transcriptional activation of SGK1 . Therefore, the action, efficacy, and stability of SGK1 inhibitors can be influenced by these environmental factors.
Safety and Hazards
Direcciones Futuras
Given the involvement of SGK1 in numerous pathologies and complications, it is of immense interest to understand the molecular basis of the SGK1 pathway to develop specific inhibitors to control the overexpression of this protein . Furthermore, the role of SGK1-mediated autophagy as a potential therapeutic target for cancer has been discussed .
Propiedades
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNXCKHRKSGSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

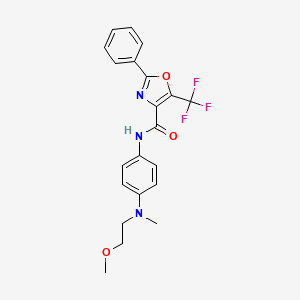

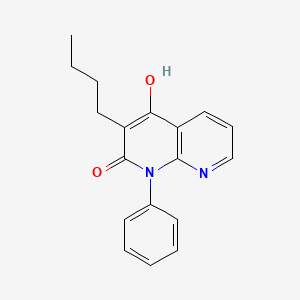

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)
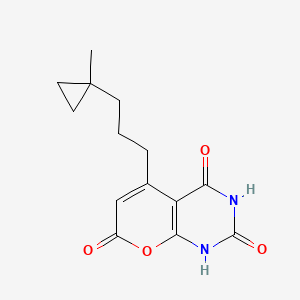
![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
